N-(4-(thiazol-2-yloxy)benzyl)cyclohex-3-enecarboxamide
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Overview
Description
N-(4-(thiazol-2-yloxy)benzyl)cyclohex-3-enecarboxamide is a compound that features a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
N-(4-(thiazol-2-yloxy)benzyl)cyclohex-3-enecarboxamide, also known as N-{[4-(1,3-thiazol-2-yloxy)phenyl]methyl}cyclohex-3-ene-1-carboxamide, is a compound that belongs to the thiazole family . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, such as through electrophilic substitution and nucleophilic substitution .
Biochemical Pathways
Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities suggest that the compound may affect a variety of biochemical pathways.
Result of Action
Given the diverse biological activities of thiazole derivatives , it can be inferred that the compound may have a range of effects at the molecular and cellular levels.
Preparation Methods
The synthesis of N-(4-(thiazol-2-yloxy)benzyl)cyclohex-3-enecarboxamide typically involves the condensation of 2-(4-formylphenoxy)-N-(thiazol-2-yl)acetamide with cyanoacetic hydrazide, followed by heterocyclization with acetylacetone. The produced acrylamides are then treated with malononitrile and substituted acetophenones, and the generated chalcones are heated with mononitrile in acetic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-(4-(thiazol-2-yloxy)benzyl)cyclohex-3-enecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
N-(4-(thiazol-2-yloxy)benzyl)cyclohex-3-enecarboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar compounds to N-(4-(thiazol-2-yloxy)benzyl)cyclohex-3-enecarboxamide include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
What sets this compound apart is its unique combination of the thiazole ring with a benzyl and cyclohexene carboxamide moiety, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c20-16(14-4-2-1-3-5-14)19-12-13-6-8-15(9-7-13)21-17-18-10-11-22-17/h1-2,6-11,14H,3-5,12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYXMSFRTLCLQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2=CC=C(C=C2)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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